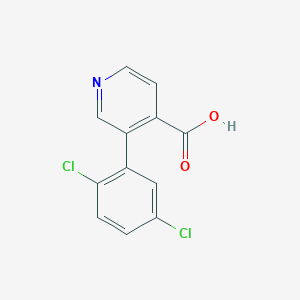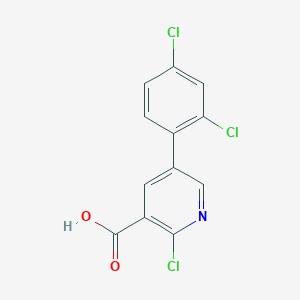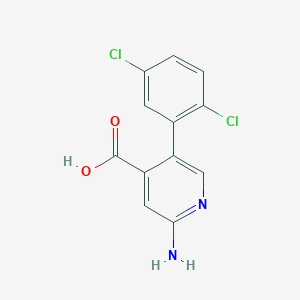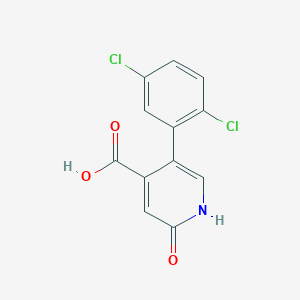
2-(3,4-Dichlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)nicotinic acid (DCPA) is a synthetic compound commonly used in research laboratories. It is a colorless, crystalline solid with a melting point of about 128°C. DCPA is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, and as a reagent in organic chemistry. DCPA is also used in the laboratory for its ability to bind to proteins, and in particular, for its ability to inhibit enzymes.
作用機序
2-(3,4-Dichlorophenyl)nicotinic acid, 95% binds to the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. This binding is reversible, meaning that the enzyme can be reactivated when the 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is removed.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids, and to inhibit the activity of enzymes involved in the synthesis of cholesterol.
実験室実験の利点と制限
The main advantage of using 2-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments is its ability to inhibit enzymes. This allows researchers to study the effects of drugs and environmental pollutants on enzyme activity. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is relatively inexpensive and easy to obtain. However, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is not very soluble in water, which can limit its use in some experiments.
将来の方向性
In the future, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the role of enzymes in disease states, such as cancer and diabetes. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the effects of environmental pollutants on the activity of enzymes. Another potential application of 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is in the development of new drugs and drug delivery systems. Finally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the effects of drugs on the activity of enzymes in different tissues and organs.
合成法
2-(3,4-Dichlorophenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common method is to react 3,4-dichlorophenol with sodium cyanide in an aqueous solution. This reaction produces a white solid, which is then filtered, washed, and dried to obtain the desired 2-(3,4-Dichlorophenyl)nicotinic acid, 95%. Other methods of synthesis include the reaction of 3,4-dichlorophenol with sodium borohydride, and the reaction of 3,4-dichlorophenol with sodium hydroxide in an aqueous solution.
科学的研究の応用
2-(3,4-Dichlorophenyl)nicotinic acid, 95% is widely used in scientific research, as it can be used to inhibit enzymes. In particular, it has been used to study the role of enzymes in the regulation of metabolic pathways, as well as to study the effects of drugs on the activity of enzymes. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been used to study the effects of environmental pollutants on enzymes.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAGOONFBKBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688023 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-25-8 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














